Broad-Spectrum Antimicrobial MIC Profile of 4A Against Six Microbial Strains vs. Tetrazole and Benzoxazole Analogs
Compound 4A (the target compound) displays a balanced antimicrobial profile across all six tested microorganisms, with MIC values ranging from 16 µg/mL (Klebsiella pneumoniae, Candida albicans) to 128 µg/mL (Pseudomonas aeruginosa). In contrast, the tert-butyl-substituted analog 1A shows weaker activity against K. pneumoniae and Candida albicans (MIC = 64 and 16 µg/mL, respectively, but 128–256 µg/mL against other strains), while the bromo-substituted analog 5A is essentially inactive against Enterococcus faecium (MIC = 256 µg/mL). The benzoxazole analog 2B shows a markedly different spectrum, being most potent against S. aureus ATCC 25922 (MIC = 16 µg/mL) but weak against E. faecium (MIC = 256 µg/mL) [1]. Reference drugs Sulfamethoxazole and Fluconazole show superior potency (MIC = 2–8 and 4 µg/mL, respectively) but serve as positive controls, not structural analogs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, µg/mL) against six microorganisms |
|---|---|
| Target Compound Data | 4A: E. faecium = 64; K. pneumoniae = 16; S. aureus (clinical) = 64; S. aureus ATCC 25922 = 64; P. aeruginosa = 128; Candida albicans = 16 |
| Comparator Or Baseline | 1A (tetrazole, tert-butyl): E. faecium = 128; K. pneumoniae = 64; S. aureus (clinical) = 256; S. aureus ATCC = 256; P. aeruginosa = 128; C. albicans = 16. 5A (tetrazole, bromo): E. faecium = 256; K. pneumoniae = 16; S. aureus (clinical) = 256; S. aureus ATCC = 128; P. aeruginosa = 128; C. albicans = 16. 2B (benzoxazole): E. faecium = 256; K. pneumoniae = 128; S. aureus (clinical) = 16; S. aureus ATCC = 256; P. aeruginosa = 64; C. albicans = 16. Sulfamethoxazole: E. faecium = 4; K. pneumoniae = 8; S. aureus (clinical) = 4; S. aureus ATCC = 2; P. aeruginosa = 8. Fluconazole: C. albicans = 4 |
| Quantified Difference | 4A is 4-fold more potent against K. pneumoniae than 1A (16 vs. 64 µg/mL), and 2–4-fold more potent against E. faecium and S. aureus than 5A (64 vs. 256 µg/mL; 64 vs. 256 µg/mL). 4A shows 4-fold weaker anti-staphylococcal activity than benzoxazole 2B against clinical S. aureus (64 vs. 16 µg/mL) but superior anti-pseudomonal activity (128 vs. 64 µg/mL, but note 2B has MIC = 64 against P. aeruginosa; 4A is 128 µg/mL) |
| Conditions | In vitro MIC assay against three Gram-positive bacteria (clinical Staphylococcus aureus, S. aureus ATCC 25922, Enterococcus faecium), two Gram-negative bacteria (Klebsiella pneumoniae, Pseudomonas aeruginosa ATCC 27853), and the yeast Candida albicans |
Why This Matters
The balanced MIC profile of 4A against both Gram-negative and Gram-positive strains, combined with antifungal activity, makes it a versatile scaffold for broad-spectrum antimicrobial lead optimization, whereas analogs with bulkier or electron-withdrawing substituents exhibit narrower or shifted activity spectra.
- [1] Adibi, H., Rashidi, A., Khodaei, M. M., Alizadeh, A., Majnooni, M. B., Pakravan, N., Abiri, R., & Nematollahi, D. (2011). Catecholthioether Derivatives: Preliminary Study of in-Vitro Antimicrobial and Antioxidant Activities. Chemical and Pharmaceutical Bulletin, 59(9), 1149–1152. (Table 1, compound 4A) View Source
